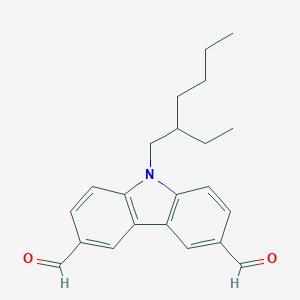

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Descripción general

Descripción

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a compound with a molecular formula of C22H25NO2 . It is also known as orange or green fluorescent carbazole-based compounds which are widely used in organic light-emitting diodes (OLEDs).

Synthesis Analysis

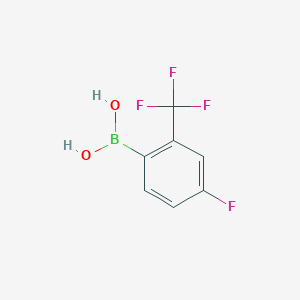

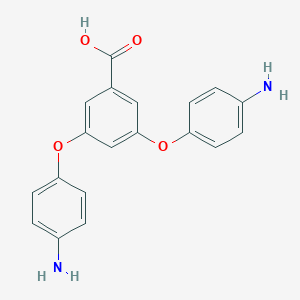

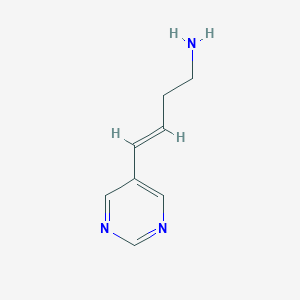

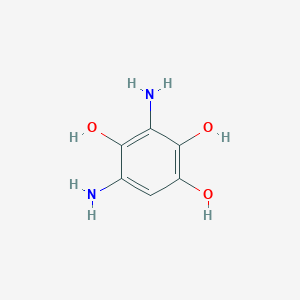

A series of aromatic polyazomethines (PAMs) were prepared via direct polycondensation from 9-(2-ethylhexyl)-carbazole-3,6-dicarboxaldehyde and six different types of diamine containing triarylamines .Molecular Structure Analysis

The molecular structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is represented by the formula C22H25NO2 .Physical And Chemical Properties Analysis

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a solid with a melting point of 105-110 °C (lit.) . It has good solubility in many organic solvents, such as tetrahydrofuran (THF), chloroform (CHCl3) .Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound has been investigated for its inhibitive effects on Desulfovibrio vulgaris induced corrosion of mild steel in 1 M HCl medium . The carbazole derivatives were found to be mixed type inhibitors with predominantly cathodic inhibitive effects for mild steel in 1M HCl .

Photocatalysis

Sensors

Synthesis of Aromatic Polyazomethines

A series of aromatic polyazomethines (PAMs) were prepared via direct polycondensation from 9-(2-ethylhexyl)-carbazole-3,6-dicarboxaldehyde and six different types of diamine containing triarylamines .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used in scientific research due to its complex molecular structure.

Mode of Action

It’s worth noting that the compound has been used in the synthesis of aromatic polyazomethines (PAMs) via direct polycondensation .

Biochemical Pathways

Its use in the synthesis of aromatic polyazomethines (pams) suggests it may play a role in polymer chemistry .

Result of Action

Its role in the synthesis of aromatic polyazomethines (PAMs) suggests it may contribute to the properties of these polymers .

Action Environment

It’s important to note that handling and storage of this compound should be done with care, keeping it away from fire and heat sources, and ensuring a well-ventilated environment .

Propiedades

IUPAC Name |

9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOZEXSBKOAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584611 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169051-20-1 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde influence its use in photovoltaic applications?

A1: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a promising building block for conjugated polymers used in organic photovoltaic devices. Its structure offers several advantages:

- Electron-rich carbazole core: This promotes charge transport, essential for efficient exciton dissociation and current generation in solar cells. [, ]

- Dialdehyde functionality: Allows for polymerization with various diamines to create diverse conjugated polyazomethines. [, ]

- 2-Ethylhexyl side chain: Enhances solubility in organic solvents, facilitating solution processing techniques for device fabrication. [, ]

Q2: What impact does modifying the alkyl side chains of polyazomethines containing 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde have on their properties?

A2: Research indicates that side chain modifications significantly influence the polymer's properties and performance in photovoltaic devices.

- Planarity and Packing: Replacing bulky octyloxy side chains with smaller methoxy groups in the diamine component led to improved planarization of the resulting polyazomethine. This enhanced planarity can facilitate closer packing of polymer chains, potentially improving charge transport properties. []

- Energy Levels and Absorption: This structural modification also resulted in a bathochromic shift (redshift) of the lowest energy absorption band and altered the LUMO energy level, suggesting potential for tuning the polymer's optical and electronic properties for better sunlight harvesting. []

Q3: Has 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde been used in actual photovoltaic devices, and what are the findings?

A: Yes, polyazomethines synthesized from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde have been incorporated into bulk-heterojunction organic photovoltaic devices, typically blended with fullerene derivatives like PCBM. These preliminary studies have shown promising photovoltaic activity, demonstrating the potential of this compound and its derivatives for solar energy applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)